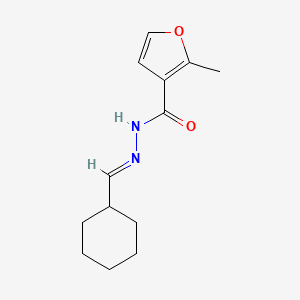
N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide
Overview
Description
N-(cyclohexylmethylene)-2-methyl-3-furohydrazide, also known as HET0016, is a selective inhibitor of 20-HETE synthesis. 20-HETE is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure. HET0016 has been extensively studied for its potential therapeutic applications in hypertension, cancer, and inflammation.
Mechanism of Action
N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide selectively inhibits the synthesis of 20-HETE by blocking the activity of the enzyme CYP4A. 20-HETE is a potent vasoconstrictor that plays a crucial role in the regulation of blood pressure. By inhibiting the synthesis of 20-HETE, N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide can reduce blood pressure and improve endothelial function.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and endothelial function, N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide has been shown to have anti-inflammatory and anti-tumor properties. N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In cancer research, N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide has been shown to inhibit tumor growth and metastasis by reducing angiogenesis and promoting apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide in lab experiments is its selectivity for 20-HETE synthesis. This allows researchers to specifically target the effects of 20-HETE without affecting other pathways. However, one limitation of using N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide. One area of interest is the potential therapeutic applications of N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide in hypertension and cardiovascular disease. Further studies are needed to determine the optimal dosing and administration of N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide in these conditions. Another area of interest is the potential use of N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide in cancer therapy. More research is needed to determine the mechanisms by which N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide inhibits tumor growth and metastasis and to identify potential synergies with other cancer treatments. Finally, there is also interest in exploring the potential anti-inflammatory properties of N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide in various disease states.
Scientific Research Applications
N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide has been widely studied in various scientific fields, including cardiovascular research, cancer research, and inflammation research. In cardiovascular research, N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide has been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. In cancer research, N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide has been investigated for its potential to inhibit tumor growth and metastasis. Inflammation research has also shown that N'-(cyclohexylmethylene)-2-methyl-3-furohydrazide can reduce inflammation in various animal models.
properties
IUPAC Name |
N-[(E)-cyclohexylmethylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-10-12(7-8-17-10)13(16)15-14-9-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,16)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSDUPXKRGXQMF-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B3861244.png)
![N'-[2-(allyloxy)benzylidene]-4-chlorobenzohydrazide](/img/structure/B3861263.png)
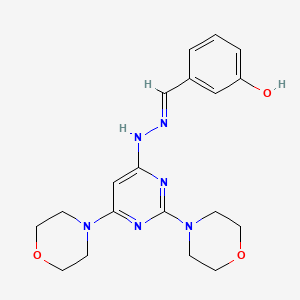
![methyl 4-(2-{[(4-methylphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3861276.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B3861279.png)
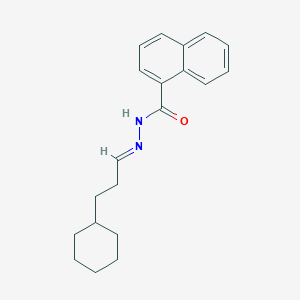
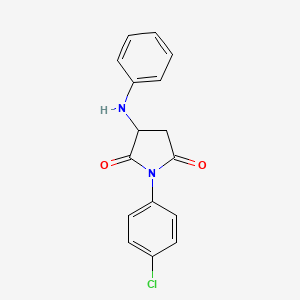
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide)](/img/structure/B3861307.png)

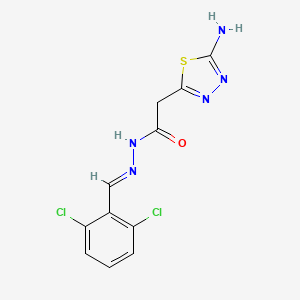
![2-[(3-propylmorpholin-4-yl)methyl]quinoline](/img/structure/B3861334.png)
![5-benzylidene-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3861348.png)
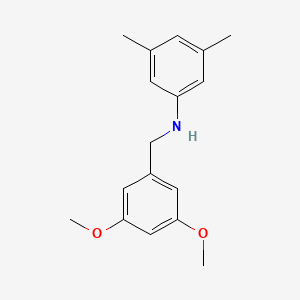
![2-{[6-(2-bromophenoxy)hexyl]amino}ethanol](/img/structure/B3861360.png)